Mirimostim - 121547-04-4

Mirimostim

Catalog Number: EVT-1508435
CAS Number: 121547-04-4
Molecular Formula: C1058H1651N277O341S14
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mirimostim is derived from the natural sequence of macrophage colony-stimulating factor, which is crucial for hematopoiesis and immune responses. It is classified under the category of immunomodulators, specifically targeting macrophage activation and proliferation. The compound has been explored for its ability to facilitate wound healing and enhance tissue regeneration by promoting angiogenesis and cellular proliferation.

Synthesis Analysis

Methods of Synthesis

The synthesis of Mirimostim involves several key steps, often utilizing solid-phase peptide synthesis techniques. This method allows for the precise control of amino acid sequences, which is critical for maintaining biological activity.

  1. Solid-Phase Peptide Synthesis: The process starts with a resin-bound amino acid, where subsequent amino acids are added in a stepwise manner.
  2. Cleavage and Purification: After the desired peptide sequence is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography.
  3. Characterization: The final product undergoes characterization through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.

Technical Details

  • Reagents: Commonly used reagents include coupling agents like N,N'-diisopropylcarbodiimide and protecting groups such as t-butyloxycarbonyl.
  • Yield: Typical yields from solid-phase synthesis can vary but are often between 30% to 80%, depending on the sequence complexity.
Molecular Structure Analysis

Structure and Data

Mirimostim's molecular structure features a peptide backbone composed of various amino acids that contribute to its biological activity.

  • Chemical Formula: The precise chemical formula can be represented as CxHyNzOwC_{x}H_{y}N_{z}O_{w}, where x,y,z,wx,y,z,w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
  • 3D Structure: The three-dimensional conformation of Mirimostim is essential for its interaction with cellular receptors, particularly those involved in immune modulation.

Structural Data

  • Molecular Weight: Approximately 5,000 Da (Daltons).
  • Peptide Length: Typically consists of 20-30 amino acids.
Chemical Reactions Analysis

Reactions Involved

Mirimostim participates in various biochemical reactions that enhance immune response:

  1. Receptor Binding: It binds to specific receptors on macrophages, triggering intracellular signaling pathways that lead to cell activation.
  2. Cytokine Production: The compound stimulates the production of cytokines such as interleukin-6 and tumor necrosis factor-alpha, which play significant roles in inflammation and immune response.

Technical Details

  • Kinetics: The reaction kinetics can be influenced by factors such as concentration, temperature, and pH.
  • Stability: Stability studies indicate that Mirimostim retains activity under physiological conditions but may degrade under extreme pH or temperature variations.
Mechanism of Action

Process Overview

Mirimostim exerts its effects primarily through the activation of macrophages:

Data Supporting Mechanism

Research indicates that treatment with Mirimostim can significantly increase levels of pro-inflammatory cytokines in vitro and in vivo models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • pH Stability Range: Effective within a pH range of approximately 6 to 8.
  • Thermal Stability: Maintains stability at room temperature but should be stored under refrigeration for prolonged shelf life.
Applications

Scientific Uses

Mirimostim has several promising applications in scientific research and clinical settings:

  1. Immunotherapy: Used to enhance immune responses in cancer therapies by activating macrophages to target tumor cells.
  2. Wound Healing: Investigated for its role in promoting tissue repair through enhanced angiogenesis and fibroblast activity.
  3. Regenerative Medicine: Explored for potential use in regenerative therapies aimed at restoring function in damaged tissues or organs.
Introduction to Mirimostim (M-CSF)

Biochemical Identity and Molecular Structure of Mirimostim

Mirimostim is a 214-amino acid polypeptide produced via recombinant DNA technology in Escherichia coli. Unlike endogenous CSF-1, which undergoes post-translational glycosylation, Mirimostim is non-glycosylated, resulting in a molecular weight of ~18 kDa per monomer. Its primary sequence includes four α-helical bundles characteristic of the hematopoietic cytokine family, with disulfide bonds stabilizing the dimeric structure [6]. The absence of glycosylation at Asn122 and Asn140 (sites modified in mammalian CSF-1) simplifies production but may alter pharmacokinetics in vivo [1] [6].

Structural-Functional Relationships:

  • Receptor Binding: Mirimostim binds the extracellular immunoglobulin (Ig)-like domains (D1–D5) of CSF-1R, inducing receptor homodimerization and kinase activation. The D4 domain contains the primary dimerization interface critical for signaling [1].
  • Ligand Specificity: Unlike interleukin-34 (IL-34), the alternate CSF-1R ligand, Mirimostim mimics CSF-1’s binding mode but exhibits distinct spatiotemporal activity due to its non-glycosylated form and lack of proteoglycan isoforms [1] [3].

Table 1: Molecular Characteristics of Mirimostim vs. Endogenous CSF-1

PropertyMirimostimEndogenous CSF-1
Production SystemE. coliMammalian cells
Glycosylation SitesNoneAsn122, Asn140
Molecular Weight~36 kDa (dimer)45–90 kDa (glycoforms)
IsoformsSecreted onlySecreted/Proteoglycan/TM
Receptor BindingCSF-1R (high affinity)CSF-1R (high affinity)

Historical Development and Discovery of CSF-1/CSF-1R Signaling

The CSF-1/CSF-1R axis was elucidated through landmark studies:

  • 1977: CSF-1 was first purified by Stanley and Heard, who demonstrated its ability to stimulate macrophage colony formation in vitro [1].
  • 1980s: The CSF-1 receptor (initially termed c-Fms) was identified as a proto-oncogene and cloned as a class III receptor tyrosine kinase (RTK) with homology to PDGFR [1] [4].
  • 1987: Biochemical characterization confirmed CSF-1R’s intrinsic tyrosine kinase activity and its role in myelopoiesis [1].
  • 2008: Discovery of IL-34 as a second CSF-1R ligand revealed compensatory signaling in tissue-specific macrophages (e.g., microglia) [1].

Mirimostim emerged from efforts to harness CSF-1’s regenerative properties. Its non-glycosylated structure facilitated scalable production for investigative use, contrasting with glycosylated analogs like Sargramostim (GM-CSF) [6] [7]. Key milestones include:

  • 1990s: Preclinical studies showing recombinant CSF-1 accelerates monocyte recovery after chemotherapy.
  • 2000s: Phase II trials exploring Mirimostim in bone marrow transplantation (branded as Leukoprol/Costilate) [9].

Role in Myeloid Cell Differentiation and Immune Regulation

Myelopoiesis and Macrophage Differentiation

Mirimostim binds CSF-1R on hematopoietic stem cells (HSCs) and myeloid progenitors, activating downstream pathways:

  • Signaling Cascades: Ligand binding triggers CSF-1R autophosphorylation, recruiting effectors (PI3K, Grb2, Src) that drive survival, proliferation, and differentiation via:
  • PI3K/Akt: Promotes cell survival and metabolic reprogramming.
  • MAPK/ERK: Induces proliferation gene expression.
  • JAK/STAT: Modulates inflammatory responses [1] [3].
  • Cell Fate Determination: CSF-1R activation directs precursors toward monocytes/macrophages over granulocytes. Mirimostim expands CD11b⁺ monocytes in vitro, which differentiate into tissue-resident macrophages or dendritic cells under cytokine cues [1] [5].

Table 2: Myeloid Cell Populations Regulated by CSF-1R Signaling

Cell TypeRole of CSF-1R/MirimostimFunctional Outcome
Tissue MacrophagesDifferentiation of HSCs → Monocytes → MacrophagesHomeostasis, phagocytosis
OsteoclastsFusion of monocytic precursorsBone resorption
MicrogliaMaintenance in CNSNeuronal pruning, immune surveillance
Myeloid-Derived Suppressor Cells (MDSCs)Expansion in pathological statesImmunosuppression, T-cell inhibition

Immunomodulation in Health and Disease

  • Anti-Inflammatory/Tissue Repair: Mirimostim polarizes macrophages toward an M2-like phenotype (alternatively activated), characterized by:
  • ↑ Expression of Arg1, Ym-1, Fizz1
  • Secretion of IL-10 and TGF-β
  • Promotion of angiogenesis and tissue remodeling [3] [5].In preclinical models, this accelerates resolution of injury and fibrosis [3].
  • Pro-Tumorigenic Effects: In cancer, CSF-1R overactivation by tumor-derived CSF-1 or IL-34 recruits immunosuppressive cells:
  • Tumor-Associated Macrophages (TAMs): M2-like TAMs secrete IL-10, CCL17, and VEGF, suppressing antitumor immunity and aiding metastasis [1] [4] [8].
  • MDSC Expansion: CSF-1R signaling in MDSCs (CD11b⁺Gr-1⁺ in mice; CD33⁺HLA-DR⁻ in humans) enhances arginase and ROS production, inhibiting T-cell function [8].
  • Cross-Talk with Other Pathways:
  • Notch Signaling: CSF-1R induces Notch ligands in MDSCs, amplifying immunosuppression via STAT3/miR-223 [8].
  • GM-CSF Synergy: Co-administration with GM-CSF augments dendritic cell differentiation, though GM-CSF alone favors granulopoiesis [5] [7].

Therapeutic Implications

  • Regenerative Medicine: Mirimostim’s ability to promote resident macrophage phenotypes supports its potential in tissue repair (e.g., post-ischemic injury) [3].
  • Cancer Immunotherapy Resistance: Tumor-infiltrating myeloid cells driven by CSF-1R contribute to checkpoint inhibitor resistance. Combining Mirimostim with CSF-1R inhibitors (e.g., PLX3397) is being explored to "re-educate" TAMs [4] [8].

Concluding RemarksMirimostim exemplifies the dual nature of CSF-1R signaling: essential for myeloid homeostasis and tissue repair, yet exploitable in pathologies like cancer. Its biochemical identity as a non-glycosylated CSF-1 analog provides a tool to dissect CSF-1R’s roles, while historical insights into the CSF-1/CSF-1R axis continue to inform therapeutic targeting of myeloid cells. Future research should clarify context-dependent signaling outcomes (e.g., Mirimostim vs. IL-34) and optimize strategies to harness its regenerative potential without exacerbating immune evasion.

Properties

CAS Number

121547-04-4

Product Name

Mirimostim

Molecular Formula

C1058H1651N277O341S14

Synonyms

Mirimostim

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.